molecular formula C17H16N2O5 B2624948 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide CAS No. 345249-01-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2624948
CAS No.: 345249-01-6
M. Wt: 328.324
InChI Key: YNIOTYBQGNIJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide (hereafter referred to by its systematic name) is a synthetic ethanediamide derivative characterized by two distinct aromatic moieties: a 2H-1,3-benzodioxol-5-yl (piperonyl) group and a 2-methoxyphenyl group linked via an ethanediamide bridge. This compound has been investigated for its inhibitory activity against falcipain-2, a cysteine protease critical for the malaria parasite Plasmodium falciparum .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-13-5-3-2-4-12(13)19-17(21)16(20)18-9-11-6-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIOTYBQGNIJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Amidation Reaction: The benzodioxole intermediate is then reacted with an appropriate amine to form the ethanediamide structure. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Quinolinyl Oxamide Derivatives (QODs)

The compound shares structural homology with N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD), another falcipain-2 inhibitor . Both feature an ethanediamide core but differ in substituents:

  • QOD incorporates a tetrahydroquinolinyl group, enhancing hydrophobic interactions with falcipain-2.
Parameter Subject Compound QOD
Core Structure Ethanediamide Ethanediamide
Substituent 1 2H-1,3-Benzodioxol-5-yl (piperonyl) 2H-1,3-Benzodioxol-5-yl
Substituent 2 2-Methoxyphenyl 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl
Target Falcipain-2 Falcipain-2
Therapeutic Area Antimalarial Antimalarial

While both compounds target falcipain-2, the quinolinyl group in QOD may confer stronger π-π stacking interactions with the enzyme’s active site compared to the 2-methoxyphenyl group in the subject compound .

Indole Carboxamide Derivatives (ICDs)

N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD) is another falcipain-2 inhibitor . Unlike the ethanediamide core, ICD features a carboxamide linkage and an indole moiety. This structural divergence results in distinct binding modes:

  • ICD’s indole group likely engages in hydrophobic and hydrogen-bonding interactions absent in ethanediamides.
  • The ethanediamide bridge in the subject compound may provide greater conformational flexibility.

NBOMe Psychoactive Compounds

The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) share the N-[(2-methoxyphenyl)methyl] substituent but are ethanamine derivatives rather than ethanediamides . These compounds act as potent serotonin 5-HT2A receptor agonists, causing hallucinogenic effects. Key differences include:

  • Core Structure : Ethanediamide vs. ethanamine.
  • Function : Antimalarial vs. psychoactive.
  • Toxicity : NBOMe compounds exhibit high neurotoxicity, whereas the subject compound’s safety profile remains uncharacterized .

Comparison with Ethanediamide Analogs

N-(5-Chloro-2-Methoxyphenyl)-N’-[2-(1-Methyl-2,3-Dihydro-1H-Indol-5-yl)-2-(4-Methyl-1-Piperazinyl)Ethyl]Ethanediamide

This analog (CAS: 922068-69-7) shares the ethanediamide core and a substituted phenyl group but introduces a piperazinyl-indolyl moiety . The additional nitrogen atoms and bulkier substituents may enhance solubility or alter target specificity, though its biological activity is undocumented in the provided evidence.

N'-[(2H-1,3-Benzodioxol-5-yl)Methyl]-N-[3-Methyl-1-(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)-1H-Pyrazol-5-yl]Ethanediamide

This compound (CAS: 1013890-71-5) retains the benzodioxolylmethyl group but replaces the 2-methoxyphenyl with a pyrazolyl-pyrimidinone moiety .

Key Research Findings and Data Gaps

  • Structural Insights : Ethanediamide derivatives exhibit versatility in targeting enzymes (e.g., falcipain-2) or receptors, depending on substituents.
  • Data Limitations : Experimental data on binding affinities, pharmacokinetics, and toxicity for the subject compound are absent in the provided evidence, necessitating further study.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight306.36 g/mol
Molecular FormulaC17H20N2O4
SMILESCOC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
InChI KeyGADRBIGNSGTFFO-UHFFFAOYSA-N
LogP3.1808
Polar Surface Area88.084 Ų

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of thiosemicarbazone have shown cytotoxic effects against various cancer cell lines, including KB cells, through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Compounds containing the 1,3-benzodioxole moiety have been reported to modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • PI3K/AKT/mTOR Pathway : Similar compounds have been shown to inhibit this pathway, which is crucial in regulating cell growth and survival. Disruption of this signaling can lead to reduced tumor proliferation .
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic proteins .

Case Studies

A series of studies have explored the biological effects of benzodioxole derivatives:

  • Study 1 : A derivative demonstrated significant inhibition of tumor growth in a xenograft mouse model, suggesting potential for further development as an anticancer agent .
  • Study 2 : Neuroprotective assays indicated that compounds with similar structures could reduce oxidative stress markers in neuronal cell cultures, highlighting their potential in treating neurodegenerative disorders .

Q & A

What are the recommended synthetic routes and purification strategies for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide?

Answer:
The synthesis typically involves multi-step organic reactions. For analogous benzodioxole-containing compounds, methods such as coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) and stepwise amide bond formation are employed. For example, benzodioxole intermediates are often functionalized via nucleophilic substitution or condensation reactions . Purification may involve column chromatography, recrystallization, or HPLC, with characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structural integrity. Reaction conditions (e.g., temperature, catalysts) should be optimized to minimize by-products .

How can spectroscopic techniques (NMR, LC-MS/MS) be applied to characterize this compound and validate its purity?

Answer:

  • 1H^1H-NMR/13C^{13}C-NMR : Identify proton environments (e.g., benzodioxole methylene at ~δ 5.9–6.1 ppm, methoxy groups at δ ~3.8 ppm) and confirm the ethanediamide linkage via carbonyl signals (δ ~165–170 ppm) .
  • LC-MS/MS : Quantify purity and detect impurities using reverse-phase chromatography with tandem mass spectrometry. Electrospray ionization (ESI) in positive mode can confirm the molecular ion peak (e.g., [M+H]+^+) .
  • IR Spectroscopy : Validate amide C=O stretches (~1650 cm1^{-1}) and aromatic C-O-C bonds (~1250 cm1^{-1}) .

What experimental designs are suitable for assessing its antimalarial activity, particularly against falcipain enzymes?

Answer:

  • In Vitro Enzyme Assays : Measure inhibition of falcipain-2/3 using fluorogenic substrates (e.g., Z-Leu-Arg-AMC). Calculate IC50_{50} values via dose-response curves .
  • Cell-Based Assays : Test growth inhibition of Plasmodium falciparum cultures (e.g., SYBR Green I-based assays). Include controls for cytotoxicity in mammalian cells .
  • Negative Controls : Use known inhibitors (e.g., E64) to validate assay specificity .

How can molecular dynamics (MD) simulations elucidate its binding mode with falcipain-2/3?

Answer:

  • System Setup : Dock the compound into falcipain-2/3 active sites (PDB: 3BPF) using software like AutoDock Vina. Validate poses with consensus scoring .
  • MD Parameters : Run microsecond-scale simulations (e.g., GROMACS) in explicit solvent. Monitor key interactions (e.g., hydrogen bonds with catalytic cysteine, π-π stacking with His174) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities. Compare with experimental IC50_{50} to refine computational models .

How should researchers resolve discrepancies in inhibition data between enzyme assays and cellular studies?

Answer:

  • Permeability Testing : Use Caco-2 assays or PAMPA to evaluate cellular uptake. Poor permeability may explain reduced cellular activity despite strong enzyme inhibition .
  • Metabolic Stability : Incubate with liver microsomes to assess degradation. Modify the structure (e.g., introduce methyl groups) to enhance stability .
  • Off-Target Effects : Perform kinome-wide profiling to rule out non-specific interactions .

What strategies guide structure-activity relationship (SAR) studies to optimize this compound’s antimalarial efficacy?

Answer:

  • Core Modifications : Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., -CF3_3) to enhance enzyme binding .
  • Linker Optimization : Test ethanediamide vs. thioamide or urea linkers to improve metabolic resistance .
  • 3D-QSAR Models : Develop CoMFA/CoMSIA models using IC50_{50} data from analogs to predict potent derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.